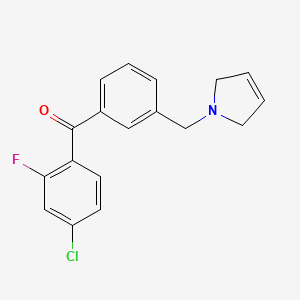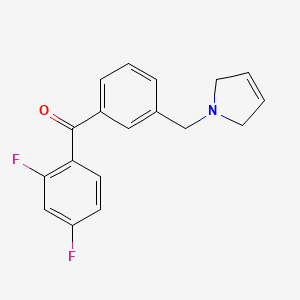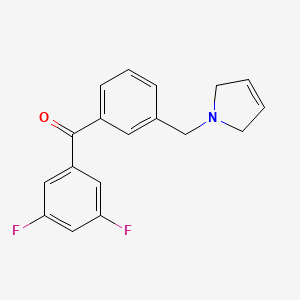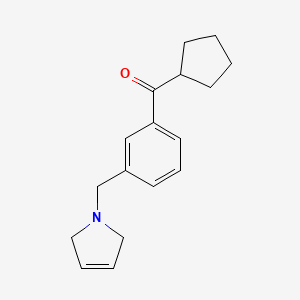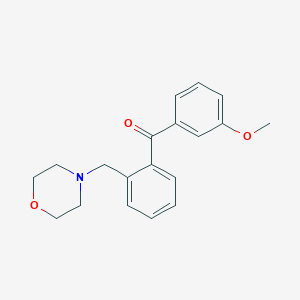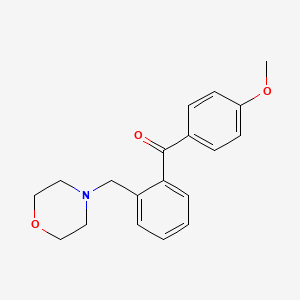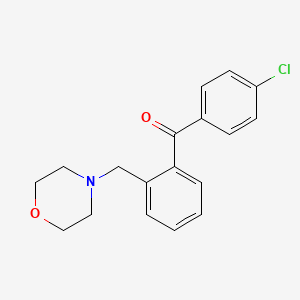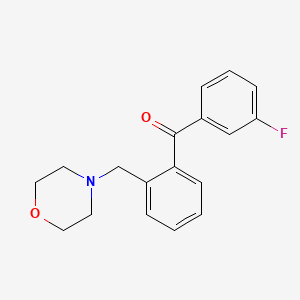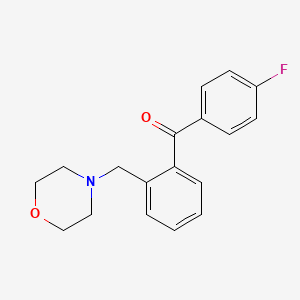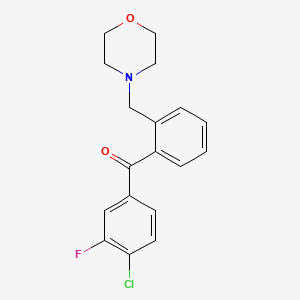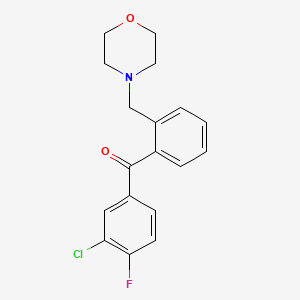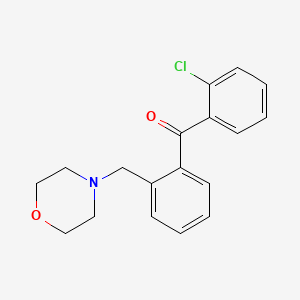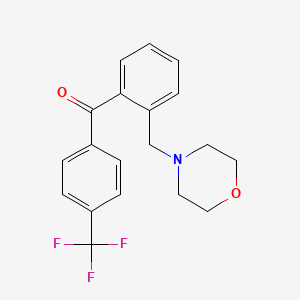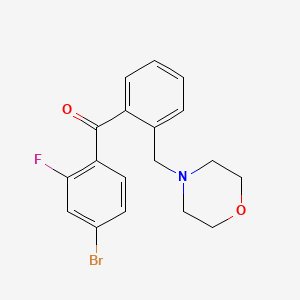![molecular formula C18H25NO3 B1327305 Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate CAS No. 898775-30-9](/img/structure/B1327305.png)
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, azo-coupling, and cycloaddition reactions. For instance, a tautomeric hydrazone mixture of a pyrrole derivative was synthesized using azo-coupling of diazotized aniline with a pyrrole carboxylate . Another example is the intramolecular cycloaddition reaction used to synthesize a brominated pyrrolidine derivative . These methods suggest that the synthesis of "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" could potentially involve similar strategies, such as multi-component reactions or cycloaddition, to introduce the pyrrolidinomethyl group onto the phenyl ring.
Molecular Structure Analysis
Single crystal X-ray diffraction studies have been used to confirm the molecular structures of several related compounds . These studies often reveal the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal structure. For example, the crystal structure of a pyrrolidine derivative is stabilized by O-H...O hydrogen bonds . Similarly, the molecular structure of "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" could be analyzed using X-ray diffraction to determine its conformation and intermolecular interactions.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of pyrrole derivatives, such as cyclocondensation and reactions with hydrazines . These reactions often lead to the formation of complex heterocyclic systems. The presence of an ester group in the compound of interest suggests that it may also undergo reactions typical of carboxylate esters, such as nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
NMR spectroscopy, mass spectroscopy, and DFT calculations are common techniques used to characterize the physical and chemical properties of related compounds . For example, NMR spectroscopy was used to determine the configuration of the carboxy ester group in a pyrrole derivative . DFT calculations can provide insights into the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential maps . These techniques could be applied to "Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate" to gain a comprehensive understanding of its properties.
Applications De Recherche Scientifique
Synthesis and Photoisomerisation
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate and similar derivatives have been studied for their synthesis, absorption, fluorescence, and photoisomerisation properties. A study by Vyňuchal et al. (2008) explored the base-catalyzed Claisen–Schmidt type condensation of similar compounds, focusing on their absorption and fluorescence spectra at various temperatures. They observed E – Z photoisomerisation in these derivatives, confirming the thermodynamic stability of the Z-isomer through NMR spectroscopy and PM3 quantum chemical method calculations (Vyňuchal et al., 2008).
Antimalarial Activities
Derivatives of ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate have also been synthesized and evaluated for their antimalarial activities. Ningsanont et al. (2003) prepared derivatives with varying side chains and assessed their in vitro activity against P. falciparum, as well as their antimycobacterium activities (Ningsanont et al., 2003).
Enzymatic Activity Enhancement
Studies have shown that certain derivatives enhance enzymatic activities. Abd and Gawaad (2008) synthesized pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, which significantly increased the reactivity of cellobiase (Abd & Gawaad, 2008).
Multifunctional Chemosensors
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate based compounds have been utilized as multifunctional colorimetric chemosensors. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, which showed high sensitivity towards certain metal cations (Aysha et al., 2021).
Antitumor Activity
Compounds similar to ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate have shown antitumor activities. Temple et al. (1992) observed antitumor activity in mice for related oxime compounds, which were precursors to potent antimitotic agents (Temple et al., 1992).
Photolysis Studies
Photolysis of ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate derivatives in various solvents has been a subject of study. Ang and Prager (1992) explored the photolysis of related compounds, identifying two competing photolytic pathways (Ang & Prager, 1992).
Propriétés
IUPAC Name |
ethyl 5-oxo-5-[2-(pyrrolidin-1-ylmethyl)phenyl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-7-10-17(20)16-9-4-3-8-15(16)14-19-12-5-6-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUNJKILMAUUTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643681 |
Source


|
| Record name | Ethyl 5-oxo-5-{2-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate | |
CAS RN |
898775-30-9 |
Source


|
| Record name | Ethyl δ-oxo-2-(1-pyrrolidinylmethyl)benzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-{2-[(pyrrolidin-1-yl)methyl]phenyl}pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

